![molecular formula C19H13F3N2O3 B2498300 (Z)-N-acetyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide CAS No. 313954-09-5](/img/structure/B2498300.png)
(Z)-N-acetyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
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Overview
Description
The compound is a derivative of chromene, a heterocyclic compound, with an acetyl group, a trifluoromethyl group, and a phenyl group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl-containing compounds are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is strongly electron-withdrawing, which could impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to confer unique physicochemical properties .Scientific Research Applications
- Unique Features : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to their biological activity .
- Mechanism : The unique properties of TFMPs, including the fluorine atom’s effects, contribute to their pharmacological activity .
- Method : Researchers investigated their electrochemical and spectroelectrochemical properties using various techniques in dimethylformamide (DMF) on a glassy carbon electrode .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Spectroelectrochemistry
Solvent-Free Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-acetyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-10-12-4-2-3-5-16(12)27-18(15)24-14-8-6-13(7-9-14)19(20,21)22/h2-10H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLFAZYJLKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-acetyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide |
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